molecular formula C6H7F3O4 B2684270 Oxetan-3-yl 2,2,2-trifluoroethyl carbonate CAS No. 2138427-54-8

Oxetan-3-yl 2,2,2-trifluoroethyl carbonate

Cat. No.: B2684270
CAS No.: 2138427-54-8
M. Wt: 200.113
InChI Key: BXAMOBRCYGVPIH-UHFFFAOYSA-N
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Description

Oxetan-3-yl 2,2,2-trifluoroethyl carbonate: is a chemical compound with the molecular formula C₆H₇F₃O₄ and a molecular weight of 200.11 g/mol . It is known for its unique structure, which includes an oxetane ring and a trifluoroethyl carbonate group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-yl 2,2,2-trifluoroethyl carbonate typically involves the reaction of oxetan-3-ol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve maintaining anhydrous conditions and using appropriate solvents and bases to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Oxetan-3-yl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of oxetan-3-yl 2,2,2-trifluoroethyl carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The oxetane ring can also participate in ring-opening reactions under certain conditions .

Comparison with Similar Compounds

  • Oxetan-3-yl methyl carbonate
  • Oxetan-3-yl ethyl carbonate
  • Oxetan-3-yl isopropyl carbonate

Comparison: Oxetan-3-yl 2,2,2-trifluoroethyl carbonate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .

Properties

IUPAC Name

oxetan-3-yl 2,2,2-trifluoroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)3-12-5(10)13-4-1-11-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMOBRCYGVPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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